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Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of 4-
Acryloylmorpholine (ACMO), a versatile monomer utilized in the synthesis of polymers for
various industrial and biomedical applications. This document summarizes key toxicity data
from in vivo and in vitro studies, outlines the experimental protocols based on internationally
recognized guidelines, and explores the potential mechanisms of toxicity. The information
presented is intended to inform risk assessment and guide the safe handling and development
of ACMO-based materials.

Introduction

4-Acryloylmorpholine (ACMO), with the CAS number 5117-12-4, is a morpholine derivative
containing a reactive acryloyl group.[1] This chemical structure imparts both hydrophilicity, due
to the morpholine ring, and the ability to participate in polymerization reactions via the acryloyl
group.[1] ACMO is used in the formulation of UV-curable adhesives, coatings, inks, and as a
component in the synthesis of hydrogels for biomedical applications.[2][3] Given its increasing
use and potential for human exposure, a thorough understanding of its toxicological profile is
essential. This guide focuses on the initial toxicity screening, encompassing acute toxicity,
irritation, and sensitization potential.
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Toxicological Profile

The toxicity of 4-Acryloylmorpholine is primarily linked to its reactive a,3-unsaturated
carbonyl group, which is susceptible to nucleophilic attack by biological macromolecules,
potentially leading to cellular dysfunction.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur within a short time after
administration of a single dose of a substance. For ACMO, data is available for oral, dermal,
and inhalation routes of exposure.

Table 1: Acute Toxicity of 4-Acryloylmorpholine

Test Species Guideline Results Classification
Category 4:
Acute Oral Rat (Sprague LD50: 588 mg/kg i
o OECD TG 401 Harmful if
Toxicity Dawley) bw[1]
swallowed[1]
Acute Dermal LD50: >2000 Low acute
o Rat (SD) OECD TG 402 o
Toxicity mg/kg bw dermal toxicity
LC50: >5.28
Acute Inhalation mg/L (4-hour Low acute
o Rat (SD) OECD TG 403 _ _ o
Toxicity exposure, inhalation toxicity
aerosol)

LD50: Median lethal dose; LC50: Median lethal concentration; bw: body weight.

Irritation and Sensitization

Studies have been conducted to evaluate the potential of ACMO to cause skin and eye
irritation, as well as skin sensitization (allergic contact dermatitis).

Table 2: Irritation and Sensitization Potential of 4-Acryloylmorpholine
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Test Species Guideline Results Classification
) o Rabbit (New similar to OECD ) o Not classified as
Skin Irritation ) Slightly irritating o
Zealand White) TG 404 a skin irritant
Causes
) ) ) Category 1:
o Rabbit (New irreversible )
Eye Irritation ) OECD TG 405 Causes serious
Zealand White) effects on the
eye damage
cornea
) . Category 1: May
Skin OECD TG 429 Positive for ]
o Mouse (CBA) S cause an allergic
Sensitization (LLNA) sensitization

skin reaction

LLNA: Local Lymph Node Assay.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies
cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure to a
substance.[4]

o Test Animals: Healthy, young adult Sprague Dawley rats (5 per sex per dose group) are
used. Animals are fasted overnight before dosing.[4]

» Dose Administration: The test substance is administered as a single dose by oral gavage. In
the study for ACMO, doses of 400, 500, 640, and 1000 mg/kg body weight were used.

» Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes
in body weight for at least 14 days.[4]

o Pathology: A gross necropsy is performed on all animals at the end of the observation
period.[4] In the case of ACMO, pallor of the kidneys, spleen, and liver was observed in
animals that died during the study.
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Acute Dermal Toxicity (OECD TG 402)

This study assesses the potential hazards from short-term dermal exposure.[5]

Test Animals: Young adult rats are used.[6] The day before the test, fur is removed from the
dorsal area of the trunk of the test animals.[6]

Dose Application: The test substance is applied uniformly over an area that is approximately
10% of the total body surface area and held in contact with the skin with a porous gauze
dressing for 24 hours.[7]

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[7]

Pathology: All animals are subjected to a gross necropsy at the end of the study.[7]

Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[8]

Test Animals: Healthy, young adult albino rabbits are used.[9]

Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the
conjunctival sac of one eye of each animal. The other eye remains untreated and serves as
a control.[8][9]

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and
observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.[8]
[9] The observation period can be extended up to 21 days to assess the reversibility of
effects.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA;
OECD TG 429)

The LLNA is a method for identifying potential skin sensitizers.[10]

Test Animals: Female mice of the CBA/J strain are typically used.[11]
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e Procedure: The test substance is applied to the dorsal surface of each ear of the mice for
three consecutive days.[2]

e Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected
intravenously. A few hours later, the draining auricular lymph nodes are excised, and a
single-cell suspension is prepared. The incorporation of 3H-methyl thymidine, which is a
measure of lymphocyte proliferation, is determined.[2][12]

o Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of
thymidine incorporation in the test group compared to the vehicle control group. An SlI of 3 or
greater is considered a positive response.[12]

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates a generalized workflow for acute toxicity testing.
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Caption: Generalized workflow for in vivo acute toxicity testing.
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Signaling Pathway

The toxicity of acrylamide and its derivatives is thought to involve multiple cellular mechanisms.
The following diagram depicts a plausible signaling pathway for acrylamide-induced toxicity,

which may be relevant for ACMO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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